molecular formula C6H11NO2 B1529683 1-Ethylazetidine-3-carboxylic acid CAS No. 106887-13-2

1-Ethylazetidine-3-carboxylic acid

Cat. No.: B1529683
CAS No.: 106887-13-2
M. Wt: 129.16 g/mol
InChI Key: IQSLFTXFNOGVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylazetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Ethylazetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their catalytic functions. Additionally, this compound can form complexes with metal ions, which may further influence its biochemical properties and interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of various genes. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and amino acid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving amino acid transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

1-ethylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-7-3-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSLFTXFNOGVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.